molecular formula C10H9N5S B184340 N-(thiophen-2-ylmethyl)-7H-purin-6-amine CAS No. 525-81-5

N-(thiophen-2-ylmethyl)-7H-purin-6-amine

Cat. No.: B184340
CAS No.: 525-81-5
M. Wt: 231.28 g/mol
InChI Key: JYIRPMVEWLTUGX-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-7H-purin-6-amine is a purine-derived compound characterized by a thiophene-2-ylmethyl substituent attached to the N6 position of the purine core. Its synthesis involves reductive amination or microwave-assisted coupling methods, as exemplified in the Petasis reaction (e.g., synthesis of related compounds in ). The thiophene moiety confers unique electronic and steric properties, distinguishing it from other purine derivatives with aromatic or aliphatic substituents.

Properties

CAS No.

525-81-5

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-7H-purin-6-amine

InChI

InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)

InChI Key

JYIRPMVEWLTUGX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Classification

Key structural analogs and their substituents are summarized below:

Compound Name Substituent at N6 Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
N-(thiophen-2-ylmethyl)-7H-purin-6-amine Thiophene-2-ylmethyl C10H9N5S 231.28 Synthetic intermediate, plant biology
Kinetin (N-(furan-2-ylmethyl)-7H-purin-6-amine) Furan-2-ylmethyl C10H9N5O 215.21 Plant cytokinin, anti-aging research
BAP (N-(phenylmethyl)-7H-purin-6-amine) Benzyl C12H11N5 225.25 Plant tissue culture, callus induction
N-(Tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine Tetrahydrofuran-2-ylmethyl C10H13N5O 219.25 Structural studies, synthetic precursor
N-(3-methylbut-2-enyl)-7H-purin-6-amine (2ip) 3-methylbut-2-enyl C10H13N5 203.24 Micropropagation of plants
N-benzyl-2-chloro-7H-purin-6-amine Benzyl + Cl at C2 C12H10ClN5 259.69 Enzyme inhibition, cytotoxic studies

Plant Biology

  • Preliminary studies suggest that sulfur-containing cytokinins may exhibit unique stress-response modulation, warranting further investigation .

Pharmacological Potential

  • Chlorinated purines (e.g., N-benzyl-2-chloro-7H-purin-6-amine) demonstrate inhibitory activity against proteases and kinases, suggesting that analogous thiophene derivatives could be optimized for drug discovery .

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